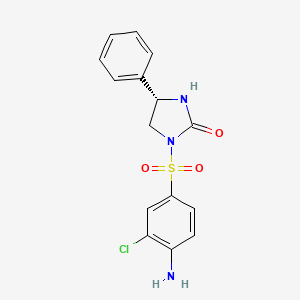
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone ring, a sulfonyl group, and both amino and chloro substituents on a benzene ring. Its distinct chemical properties make it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents such as sulfonyl chlorides.
Amino and Chloro Substituents Addition: The amino and chloro groups are added to the benzene ring through substitution reactions, often using reagents like aniline derivatives and chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Aniline derivatives, chlorinating agents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one: shares similarities with other sulfonyl-containing imidazolidinones and related compounds.
Sulfonyl Imidazolidinones: Compounds with similar structures but different substituents on the benzene ring or imidazolidinone ring.
Amino-Chloro Benzene Derivatives: Compounds with amino and chloro groups on a benzene ring but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
823786-86-3 |
|---|---|
Formule moléculaire |
C15H14ClN3O3S |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
(4S)-1-(4-amino-3-chlorophenyl)sulfonyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C15H14ClN3O3S/c16-12-8-11(6-7-13(12)17)23(21,22)19-9-14(18-15(19)20)10-4-2-1-3-5-10/h1-8,14H,9,17H2,(H,18,20)/t14-/m1/s1 |
Clé InChI |
GMGIFTUOYUNSAB-CQSZACIVSA-N |
SMILES isomérique |
C1[C@@H](NC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)N)Cl)C3=CC=CC=C3 |
SMILES canonique |
C1C(NC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)N)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


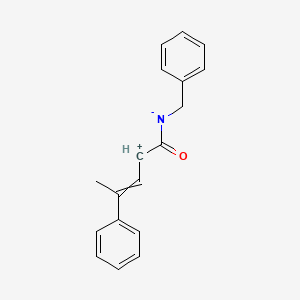


![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
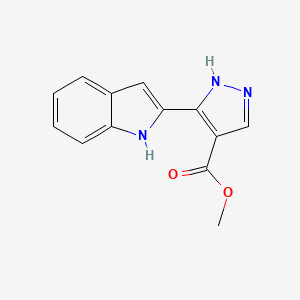

![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
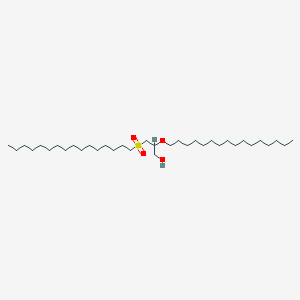
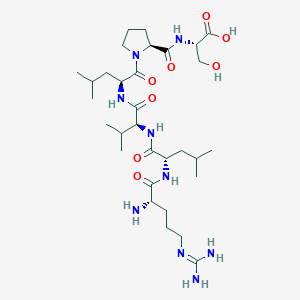
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
